molecular formula C10H5BrO4 B13965579 8-Bromo-4-oxo-4H-chromene-2-carboxylic acid

8-Bromo-4-oxo-4H-chromene-2-carboxylic acid

Katalognummer: B13965579
Molekulargewicht: 269.05 g/mol
InChI-Schlüssel: WCJIOPSYOBZPJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-4-oxo-4H-chromene-2-carboxylic acid is a chemical compound belonging to the chromene family. Chromenes are oxygen-containing heterocyclic compounds with a benzoannelated γ-pyrone ring. This particular compound is characterized by the presence of a bromine atom at the 8th position and a carboxylic acid group at the 2nd position of the chromene ring. Chromenes are known for their diverse pharmacological properties, including antiallergic, anti-inflammatory, antidiabetic, antitumor, and antimicrobial activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4-oxo-4H-chromene-2-carboxylic acid can be achieved through various methods. One of the common synthetic routes involves a microwave-assisted process. This method optimizes reaction parameters such as the type of base, number of reagent equivalents, solvent, temperature, and reaction time. The yield of the reaction can be improved to 87% using this method .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale microwave-assisted reactions due to their efficiency and cost-effectiveness. The process is versatile and can produce chromone-2-carboxylic acids with high purity without the need for tedious and expensive purification processes through column chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

8-Bromo-4-oxo-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include bases, acids, and various solvents. For example, tert-butyldimethylsilyl chloride and DIPEA are used in the synthesis of related compounds .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield derivatives with different functional groups at the 8th position .

Wissenschaftliche Forschungsanwendungen

8-Bromo-4-oxo-4H-chromene-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing various chromene derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

8-Bromo-4-oxo-4H-chromene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine substitution at the 8th position and carboxylic acid group at the 2nd position make it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C10H5BrO4

Molekulargewicht

269.05 g/mol

IUPAC-Name

8-bromo-4-oxochromene-2-carboxylic acid

InChI

InChI=1S/C10H5BrO4/c11-6-3-1-2-5-7(12)4-8(10(13)14)15-9(5)6/h1-4H,(H,13,14)

InChI-Schlüssel

WCJIOPSYOBZPJV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)Br)OC(=CC2=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.